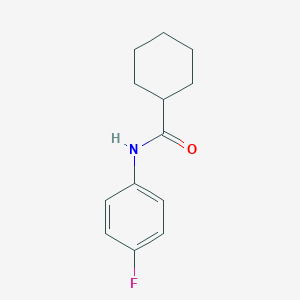

N-(4-fluorophenyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

N-(4-fluorophenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) |

InChI Key |

RQMDSCPCNJHYJL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(4-fluorophenyl)cyclohexanecarboxamide, a valuable compound in medicinal chemistry and drug development. This document details two core synthetic methodologies, providing experimental protocols, comparative data, and workflow visualizations to aid in its practical application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆FNO |

| Molecular Weight | 221.27 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found, but related compounds are indexed. |

| Appearance | Typically a white solid. |

Synthesis Pathways

The synthesis of this compound is primarily achieved through two effective routes: a traditional two-step acid chloride pathway and a more modern direct catalytic amidation approach.

Acid Chloride Pathway

This classical and robust two-step method involves the initial conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, followed by amidation with 4-fluoroaniline.

Experimental Protocol:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place cyclohexanecarboxylic acid (1.0 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude cyclohexanecarbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4-fluoroaniline (1.0-1.1 equivalents) and a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 equivalents), in the same anhydrous solvent.

-

Cool the amine solution in an ice bath to 0°C.

-

Slowly add the solution of cyclohexanecarbonyl chloride dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography.

Direct Catalytic Amidation

Direct amidation methods offer a more atom-economical and often milder alternative to the acid chloride route by forming the amide bond directly from the carboxylic acid and amine, facilitated by a coupling agent or catalyst.

Experimental Protocol (Using a Generic Coupling Agent like DCC/HOBt):

-

To a solution of cyclohexanecarboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1.0-1.2 equivalents).

-

Add 4-fluoroaniline (1.0-1.1 equivalents) to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in the same solvent dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography.

Comparison of Synthesis Pathways

| Parameter | Acid Chloride Pathway | Direct Catalytic Amidation (DCC/HOBt) |

| Starting Materials | Cyclohexanecarboxylic acid, Thionyl chloride, 4-Fluoroaniline | Cyclohexanecarboxylic acid, 4-Fluoroaniline, DCC, HOBt |

| Number of Steps | 2 | 1 |

| Reaction Conditions | Reflux with SOCl₂, then 0°C to room temperature | 0°C to room temperature |

| Typical Yield | 75-85% (estimated) | 60-95% (literature range for similar reactions) |

| Byproducts | HCl, SO₂, Triethylamine hydrochloride | Dicyclohexylurea (DCU) |

| Advantages | High yield, reliable, uses common reagents | Milder conditions, higher atom economy, one-pot |

| Disadvantages | Harsh reagents (SOCl₂), corrosive byproducts (HCl) | Cost of coupling agents, removal of DCU can be tedious |

Visualizing the Synthesis and Workflow

Synthesis Pathways

Caption: Comparative overview of the Acid Chloride and Direct Catalytic Amidation pathways.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of the target amide.

Product Characterization

Confirmation of the successful synthesis of this compound is typically achieved through a combination of spectroscopic and physical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and 4-fluorophenyl groups. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (typically 1.0-2.5 ppm). The aromatic protons of the 4-fluorophenyl group will appear as two sets of doublets or multiplets in the downfield region (around 7.0-7.6 ppm) due to fluorine coupling. A broad singlet corresponding to the amide N-H proton is also expected, typically between 7.5 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide group (around 175 ppm), carbons of the cyclohexane ring (in the 25-46 ppm range), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (221.27 g/mol ). The molecular ion peak (M+) would be observed at m/z = 221.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the amide functional group, including a strong C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

-

Melting Point (MP): A sharp melting point for the purified product is indicative of its purity.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult specific literature for detailed optimization of reaction conditions and for comprehensive characterization data.

References

N-(4-fluorophenyl)cyclohexanecarboxamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. The information is compiled from various scientific sources to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Identification

This compound is an amide derivative characterized by a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₆FNO |

| Molecular Weight | 221.27 g/mol [1] |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |

| InChI | InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-9H,1-5,10H2,(H,15,16) |

| InChIKey | RQMDSCPCNJHYJL-UHFFFAOYSA-N |

| CAS Number | Not explicitly found in search results. |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the available literature. The table below summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 221.2706 g/mol | NIST |

| Physical State | Solid (predicted) | General knowledge |

| Solubility | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| pKa | Not explicitly found |

Synthesis

A common method for the synthesis of this compound involves the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Synthesis Workflow:

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

A mixture of cyclohexanecarboxylic acid and thionyl chloride is refluxed for 2 hours.

-

Excess thionyl chloride is removed by distillation.

-

The resulting cyclohexanecarbonyl chloride is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0°C, and 4-fluoroaniline and triethylamine are added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated and washed successively with dilute hydrochloric acid and brine.

-

The organic solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1.20 - 1.90 | m | Cyclohexyl protons |

| 2.25 | m | Cyclohexyl-CH |

| 7.00 | t, J=8.8 Hz | 2H, Ar-H ortho to F |

| 7.48 | dd, J=8.8, 5.2 Hz | 2H, Ar-H meta to F |

| 7.65 | br s | 1H, NH |

Note: This is a representative interpretation and may vary based on experimental conditions.

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound were not explicitly found in the searched literature. However, based on the structure and known chemical shifts for similar compounds, the following are predicted peak regions:

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl carbons | 25 - 45 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C-N | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Amide Carbonyl (C=O) | 170 - 180 |

FT-IR Spectroscopy

Experimental FT-IR data for this compound were not explicitly found. The expected characteristic absorption bands are listed below.

Table 5: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-N Stretch (Amide) | 1200 - 1300 | Medium |

| C-F Stretch (Aromatic) | 1100 - 1250 | Strong |

Mass Spectrometry

Mass spectral data is available from the NIST WebBook, confirming the molecular weight of the compound.[2]

Biological Activity and Signaling Pathways

Specific biological activity, mechanism of action, and signaling pathway information for this compound are not well-documented in the public domain. However, the 4-fluorophenyl moiety is a common feature in many biologically active compounds. Derivatives containing this group have shown a wide range of pharmacological activities, including potential as anticancer and antiviral agents.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical properties, structure, and synthesis of this compound. While fundamental chemical data and a synthesis protocol are established, a significant gap exists in the experimental characterization, particularly for ¹³C NMR and FT-IR spectroscopy, and in the understanding of its biological activity. The structural motifs present in this molecule suggest potential for further investigation in the context of drug discovery and development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully characterize this compound and explore its potential applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-(4-fluorophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with emerging interest in pharmacological research. While the precise mechanism of action is the subject of ongoing investigation, current evidence strongly suggests its primary role as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This technical guide synthesizes the available data to provide a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The principal mechanism of action of this compound is the inhibition of the serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, leading to the potentiation of their physiological effects.

Molecular Interaction with FAAH

While a crystal structure of this compound bound to FAAH is not yet available, molecular modeling and structure-activity relationship (SAR) studies of analogous compounds provide insights into its binding mode. The interaction is thought to be driven by the formation of a covalent bond with the catalytic serine residue (Ser241) within the active site of FAAH. The cyclohexyl and fluorophenyl moieties likely engage in hydrophobic and van der Waals interactions with surrounding amino acid residues, contributing to the compound's affinity and selectivity.

Downstream Signaling Pathways

The inhibition of FAAH by this compound initiates a cascade of downstream signaling events, primarily mediated by the enhanced activity of anandamide at cannabinoid receptors.

Caption: FAAH Inhibition Signaling Pathway.

Cannabinoid Receptor Activation

Increased levels of anandamide lead to the activation of cannabinoid receptors, primarily CB1 and CB2.

-

CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the modulation of neurotransmitter release, resulting in analgesic, anxiolytic, and neuroprotective effects.

-

CB2 Receptors: Primarily found on immune cells, their activation modulates inflammatory responses, suggesting a role in treating inflammatory conditions.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its analogs, providing a comparative view of their potency.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| URB597 (analog) | FAAH | Enzymatic | 4.6 | [3] |

| JNJ-1661010 (analog) | FAAH | Enzymatic | 12 | [4] |

| URB878 (analog) | FAAH | Enzymatic | 0.33 | [1][2] |

Note: Data for this compound is not yet publicly available. The data presented is for structurally and functionally related FAAH inhibitors.

Experimental Protocols

The elucidation of the mechanism of action of FAAH inhibitors like this compound involves a series of established experimental protocols.

FAAH Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit FAAH activity.

Caption: Experimental Workflow for FAAH Inhibition Assay.

Methodology:

-

Source of FAAH: Homogenates of brain tissue or cells expressing recombinant FAAH are commonly used.

-

Substrate: A labeled substrate, such as radiolabeled anandamide, is used.

-

Incubation: The enzyme, substrate, and various concentrations of the test compound are incubated together.

-

Separation: The reaction is stopped, and the unmetabolized substrate is separated from the hydrolyzed product.

-

Quantification: The amount of product formed is quantified, typically by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cellular Anandamide Uptake Assay

This assay measures the ability of a compound to block the transport of anandamide into cells, a process in which FAAH is implicated.

Methodology:

-

Cell Culture: Neuronal or other suitable cell lines are cultured.

-

Incubation: Cells are incubated with labeled anandamide in the presence or absence of the test compound.

-

Washing: Extracellular anandamide is washed away.

-

Lysis and Quantification: Cells are lysed, and the amount of intracellular anandamide is quantified.

Conclusion and Future Directions

This compound is a promising pharmacological agent whose mechanism of action is centered on the inhibition of FAAH. This leads to an elevation of endogenous anandamide levels and subsequent activation of cannabinoid receptors, offering potential therapeutic applications in pain, inflammation, and neurological disorders.

Future research should focus on:

-

Obtaining a co-crystal structure of the compound with FAAH to confirm its binding mode.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.

-

Investigating potential off-target effects to ensure its selectivity.

By continuing to explore the intricate molecular interactions of this compound, the scientific community can unlock its full therapeutic potential.

References

- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNJ 1661010 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]

Unveiling the Biological Potential of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with a molecular formula of C₁₃H₁₆FNO.[1] Its structure, featuring a cyclohexane ring linked to a 4-fluorophenyl group via an amide bond, has garnered interest within the medicinal chemistry landscape. The presence of the fluorophenyl moiety is of particular note, as derivatives containing this group are known for their metabolic stability and have been identified in various antiviral and anticancer agents.[2] This technical guide aims to provide a comprehensive overview of the currently available information regarding the potential biological activity of this compound, while also highlighting the existing gaps in public domain knowledge.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO | [1] |

| Molecular Weight | 221.27 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [2] |

| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [1][2] |

Synthesis

The synthesis of N-(aryl)carboxamides can be achieved through various established chemical routes. A common method involves the reaction of a corresponding acid chloride with an appropriate aniline. In the case of this compound, this would typically involve the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Below is a generalized workflow for the synthesis of N-aryl carboxamides.

Potential Biological Activity: An Extrapolation from Structurally Related Compounds

1. Anticancer and Anti-proliferative Activities:

A patent for a structurally related compound, N,N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, has claimed its utility in treating diseases mediated by kinase activity, including various cancers.[3] This suggests that the N-(4-fluorophenyl)amide moiety might be a pharmacophore for kinase inhibition. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer.

The potential mechanism of action could involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

2. Anti-inflammatory and Analgesic Activities:

Derivatives of spiro[(2H,3H)quinazoline-2,1′-cyclohexan]-4(1H)-one have demonstrated significant anti-inflammatory and analgesic effects in animal models.[4] While structurally more complex, these compounds share the cyclohexane moiety, suggesting that this scaffold can be incorporated into molecules with anti-inflammatory potential.

3. Antimicrobial Activities:

Several studies on N-substituted cyclohexane derivatives have reported antimicrobial properties. For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been screened for their activity against various bacteria and fungi.[4] Additionally, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown antibacterial and antifungal activity.[5] These findings suggest that the cyclohexane carboxamide scaffold could be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols: A Call for Future Research

The absence of published biological data for this compound means that no specific experimental protocols can be cited. However, based on the potential activities of related compounds, the following experimental workflows would be logical next steps for its biological evaluation.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of known pharmacophores. The presence of the fluorophenyl group suggests potential for favorable metabolic properties, while the broader class of N-aryl carboxamides has demonstrated a wide range of biological activities. However, a significant knowledge gap exists regarding the specific biological profile of this compound.

Future research should focus on a systematic evaluation of its biological activities, starting with broad in vitro screening for anticancer, anti-inflammatory, and antimicrobial effects. Positive hits should be followed by more detailed mechanistic studies to identify specific molecular targets and signaling pathways. The generation of such empirical data is essential to unlock the potential therapeutic applications of this compound and guide its further development in the drug discovery pipeline.

References

- 1. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

N-(4-fluorophenyl)cyclohexanecarboxamide literature review and background

An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide

Introduction

This compound is a synthetic carboxamide derivative with the chemical formula C₁₃H₁₆FNO.[1][2] It consists of a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its structural features and potential for modification. The presence of the fluorine atom, a common bioisostere in drug design, can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a white solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO | [1][2] |

| Molecular Weight | 221.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F | [1] |

| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [1][2] |

| InChI | InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | [1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride. This is a standard and well-established method for amide bond formation.

Experimental Protocol: Acid Chloride Route

This protocol details the synthesis via the formation of an acid chloride intermediate.

Materials:

-

Cyclohexanecarboxylic acid (1.0 equivalent)

-

Thionyl chloride (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

4-Fluoroaniline (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Deionized water

-

1M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq.). Carefully add thionyl chloride (1.2 eq.) and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amide Formation: Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 4-fluoroaniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Reaction: Cool the acid chloride solution to 0°C using an ice bath. Add the 4-fluoroaniline and triethylamine solution dropwise to the cooled acid chloride solution with constant stirring.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M hydrochloric acid, deionized water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via the acid chloride route.

Biological and Pharmacological Activity

While fluorophenyl groups are common in bioactive molecules, specific biological data for this compound is not extensively reported in the peer-reviewed literature.[1] However, the structural motifs present in this compound are found in various pharmacologically active agents. This section reviews the biological activities of structurally related compounds to provide context for potential research directions.

Activities of Structurally Related Compounds

Several studies have explored derivatives of cyclohexanecarboxamide and N-phenyl amides for various therapeutic targets.

-

Phosphodiesterase 4 (PDE4) Inhibition: A related compound, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to anti-inflammatory effects.

-

MDM2 Inhibition: Spirooxindole derivatives incorporating a 3-chloro-2-fluorophenyl group and an N-cyclohexylcarboxamide moiety have been designed as inhibitors of the MDM2-p53 interaction.[4] These compounds can reactivate the p53 tumor suppressor pathway, making them promising candidates for cancer therapy.

-

Antibacterial Activity: Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5]

The table below summarizes quantitative data for these related compounds. It is critical to note that this data does not apply to this compound but illustrates the activity of similar molecular scaffolds.

| Compound Class/Example | Target/Activity | Quantitative Data | Source |

| Spirooxindole Derivative (60/AA-115) | MDM2 Inhibitor | Kᵢ < 1 nM | [4] |

| Cyclohex-1-ene-1-carboxylic Acid Derivative (2b) | Antibacterial (Y. enterocolitica) | MIC = 64 µg/mL | [6] |

| Cyclohex-1-ene-1-carboxylic Acid Derivative (2f) | Anti-inflammatory (TNF-α inhibition) | ~66-81% inhibition at 10-100 µg/mL | [6] |

Potential Signaling Pathway Involvement

Given the activity of related compounds, a potential, though unconfirmed, area of investigation for this compound could be in pathways regulated by enzymes like PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and subsequently leads to the downregulation of pro-inflammatory mediators.

Caption: Hypothetical signaling pathway modulated by PDE4 inhibition.

Toxicology

There is currently no published toxicological data specifically for this compound. Toxicological assessment would be a necessary step in any future development of this compound for therapeutic applications. For context, a 96-hour median lethal concentration (LC50) for a different but related aromatic amine, 4-hydroxydiphenylamine, was calculated to be 339 µg/L in the mayfly Neocloeon triangulifer.[7] However, this data cannot be directly extrapolated to this compound.

Conclusion

This compound is a readily synthesizable compound whose chemical properties are well-defined. While direct biological and toxicological data for this specific molecule are lacking in the current scientific literature, the structural components—a fluorophenyl ring and a cyclohexanecarboxamide core—are present in a variety of biologically active compounds, including enzyme inhibitors and antibacterial agents. This suggests that this compound and its derivatives represent a potentially fruitful area for future research in drug discovery and development. Further studies are required to elucidate its specific biological activities, mechanism of action, and safety profile.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]

- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, detailing its synthesis, and physicochemical properties. While specific pharmacological data and modulated signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents the known information and draws parallels with structurally related compounds to infer potential areas of biological activity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications in drug discovery.

Introduction

This compound belongs to the class of carboxamides, a versatile functional group frequently found in pharmacologically active molecules. The presence of a fluorophenyl group and a cyclohexyl moiety suggests potential for this compound to interact with biological targets, as these structural features are common in various therapeutic agents. This document aims to consolidate the available technical information on this compound, serving as a foundational resource for researchers.

Discovery and History

The precise details regarding the initial discovery and a comprehensive historical timeline of this compound are not well-documented in readily accessible scientific literature or patent databases. It is a compound that can be synthesized through standard organic chemistry techniques, and as such, it may have been first prepared as part of a larger chemical library for screening purposes. Its existence is noted in chemical supplier databases and in more recent literature concerning related compounds, though a seminal discovery paper is not apparent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆FNO | [1] |

| Molecular Weight | 221.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | Not readily available | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of 4-fluoroaniline with cyclohexanecarbonyl chloride.[1]

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride

-

4-fluoroaniline

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

Formation of Cyclohexanecarbonyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser, treat cyclohexanecarboxylic acid (1.0 equivalent) with thionyl chloride (1.2 equivalents).

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride by distillation.

-

-

Amide Formation:

-

Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the acid chloride solution to 0°C in an ice bath.

-

Add the 4-fluoroaniline solution dropwise to the cooled acid chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Below is a diagram illustrating the synthesis workflow.

Pharmacological Profile and Potential Signaling Pathways

There is a notable lack of specific quantitative pharmacological data (e.g., IC₅₀, Kᵢ, EC₅₀ values) for this compound in the public domain. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.

Carboxamide-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the 4-fluorophenyl group is a common feature in many approved drugs, often enhancing metabolic stability and receptor binding affinity.

Given the structural similarities to other reported bioactive molecules, this compound could potentially interact with various signaling pathways. For instance, some complex molecules containing fluorophenyl and amide moieties have been shown to modulate pathways involved in cancer cell proliferation and survival, such as the Notch-Akt signaling pathway . It is important to emphasize that this is speculative and requires experimental validation for this compound.

A hypothetical signaling pathway that could be investigated for its interaction with this compound is depicted below.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While its specific biological activities and mechanism of action remain to be elucidated, the presence of key structural motifs found in other bioactive molecules suggests that it warrants further screening and characterization. Future research should focus on a comprehensive biological evaluation of this compound against a panel of disease-relevant targets to uncover its therapeutic potential. This should be followed by mechanistic studies to identify the specific signaling pathways it modulates.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(4-fluorophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide serves as a foundational scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its structural analogs and derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to facilitate further research and drug development endeavors. The structural modifications discussed herein primarily involve substitutions on the phenyl ring and alterations of the cyclohexyl moiety, leading to a diverse range of pharmacological profiles, including anticancer and anti-inflammatory properties.

Introduction

The N-phenylcyclohexanecarboxamide core represents a privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a fluorine atom at the para-position of the phenyl ring in this compound can significantly enhance metabolic stability and binding affinity to target proteins. This guide explores the chemical space around this core structure, examining how modifications to both the aromatic and aliphatic rings influence its therapeutic potential.

Structural Analogs and Derivatives: A Summary of Biological Activity

The therapeutic potential of this compound analogs has been explored in various contexts, primarily in oncology and inflammation. The following tables summarize the quantitative biological data for a selection of these compounds, highlighting the structure-activity relationships (SAR) that have been established.

Anticancer Activity

A number of derivatives of the core N-phenylcyclohexanecarboxamide structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. While direct SAR studies on simple halogenated analogs of this compound are not extensively available in the public domain, studies on more complex derivatives provide valuable insights into the anticancer potential of this scaffold.

For instance, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have demonstrated potent anticancer activity.[1] These compounds, while more structurally complex, share the N-phenylcyclohexanecarboxamide core.

Table 1: Cytotoxic Activity of Selected N-Phenylcyclohexanecarboxamide Derivatives

| Compound ID | R (Heteroalicyclic Group) | Cancer Cell Line | IC50 (µM) |

| 5i | 4-Methylpiperazin-1-yl | MCF-7 | 3.25 |

| 5j | 4-Phenylpiperazin-1-yl | MCF-7 | 4.11 |

| 5k | 4-(2-Methoxyphenyl)piperazin-1-yl | MCF-7 | 6.20 |

| 5l | 4-(Pyridin-2-yl)piperazin-1-yl | MCF-7 | 5.80 |

| 5m | Morpholin-4-yl | MCF-7 | 7.15 |

| Doxorubicin | - | MCF-7 | 6.77 |

Data sourced from a study on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of carboxamide derivatives has also been a subject of investigation. While specific data for this compound is limited, studies on related structures, such as piperidine-4-carboxamide derivatives, indicate that halogen substitutions can significantly influence anti-inflammatory effects.[2]

Table 2: Anti-inflammatory Activity of Selected Carboxamide Derivatives

| Compound | R Group on Phenyl Ring | Assay | % Inhibition of Edema |

| V | 4-Chloro | Carrageenan-induced rat paw edema | Significant |

| VI | 4-Bromo | Carrageenan-induced rat paw edema | Significant |

| VII | 4-Fluoro | Carrageenan-induced rat paw edema | Insignificant |

Data extrapolated from a study on phenacyl halide derivatives of piperidine-4-carboxamide.[2] Note: The core structure in this study is different, but it provides an indication of the potential impact of halogen substitution.

Experimental Protocols

This section details the methodologies for the synthesis of the core structure and the key biological assays used to evaluate the activity of its analogs.

General Synthesis of this compound

A standard and efficient method for the synthesis of this compound involves the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-fluoroaniline

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: Cyclohexanecarboxylic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield crude cyclohexanecarbonyl chloride.

-

Amide Coupling: The crude cyclohexanecarbonyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of 4-fluoroaniline and triethylamine in anhydrous DCM is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed successively with dilute HCl, water, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., indomethacin or acetylsalicylic acid)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds, vehicle, and reference drug are administered orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation: After a specific period (e.g., 30 or 60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a pletysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the vehicle control group.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While the precise targets for many analogs are still under investigation, related compounds have been shown to modulate pathways crucial for cancer cell survival and inflammation.

Cancer-Related Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Natural products and their synthetic analogs are known to target multiple signaling pathways involved in carcinogenesis.[3] Phytochemicals, for instance, can modulate pathways such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are critical for cancer cell growth, proliferation, and survival.[4][5]

The diagram below illustrates a generalized workflow for the synthesis and initial screening of novel carboxamide derivatives for anticancer activity.

Caption: General workflow for synthesizing and screening carboxamide derivatives.

Inflammatory Signaling Pathways

The anti-inflammatory effects of many drugs are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

The diagram below depicts a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory agents.

Caption: Key targets in the arachidonic acid inflammatory cascade.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily from more complex analogs, suggests that this chemical class is a viable starting point for the design of potent anticancer and anti-inflammatory drugs. Future research should focus on systematic SAR studies of simpler analogs to better delineate the specific contributions of substituents on both the phenyl and cyclohexyl rings to biological activity. Furthermore, detailed mechanistic studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in translating the therapeutic potential of this versatile scaffold into clinically effective drugs.

References

- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemicals Target Multiple Metabolic Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic small molecule with potential pharmacological activity. However, its specific biological target(s) remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the identification and validation of the molecular target(s) of novel compounds, using this compound as a representative case study. We present a systematic workflow encompassing target identification methodologies, detailed experimental protocols for target validation, and illustrative data for potential target classes. This document is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and chemical biology.

Introduction: The Challenge of Target Deconvolution

The elucidation of a small molecule's mechanism of action is a critical step in the drug discovery pipeline. This compound, a compound featuring a fluorophenyl group linked to a cyclohexanecarboxamide moiety, possesses structural elements common to a variety of bioactive molecules. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electrostatic interactions. While the specific molecular target of this compound is not definitively established, its structural alerts suggest potential interactions with a range of protein families, including G-protein coupled receptors (GPCRs), kinases, histone deacetylases (HDACs), and soluble epoxide hydrolase (sEH).

This guide outlines a strategic and systematic approach to deconvolve the molecular target(s) of a novel compound like this compound, from initial hypothesis generation to rigorous experimental validation.

A Strategic Workflow for Target Identification and Validation

A robust target identification and validation campaign can be conceptualized as a multi-stage process, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets.

Experimental Protocols for Target Identification

Affinity Purification-Mass Spectrometry (AP-MS)

This technique aims to isolate the direct binding partners of a small molecule from a complex biological lysate.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and an affinity tag (e.g., biotin). A control probe with a structurally similar but inactive analog should also be prepared.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Enrichment: Incubate the lysate with the probe-functionalized beads. Non-specific binders are removed through a series of stringent washes.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins enriched by the active probe to those from the control probe and mock (beads only) experiments to identify specific binding partners.

Experimental Protocols for Target Validation

Once putative targets are identified, their interaction with this compound must be validated using orthogonal methods.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.

Methodology:

-

Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of this compound or vehicle control for a defined period.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based buffers.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein using Western blotting or other quantitative proteomic methods.

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Radioligand Binding Assay (for GPCRs)

If a GPCR is a hypothesized target, radioligand binding assays can determine the affinity of the compound for the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the target GPCR and increasing concentrations of this compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Enzyme Inhibition Assay (for Kinases, HDACs, sEH)

For enzymatic targets, direct inhibition of their catalytic activity can be measured.

Methodology:

-

Reagents: Prepare a buffer solution, the purified target enzyme, its specific substrate, and a range of concentrations of this compound.

-

Pre-incubation: Incubate the enzyme with the compound or vehicle control for a defined period.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Illustrative Quantitative Data for Hypothetical Targets

The following tables present hypothetical data for this compound against four potential target classes. This data is for illustrative purposes only.

Table 1: Hypothetical Binding Affinities for GPCR Targets

| Target | Radioligand | Ki of this compound (nM) |

| 5-HT2A Receptor | [3H]-Ketanserin | 75 |

| Dopamine D2 Receptor | [3H]-Spiperone | >10,000 |

| Muscarinic M1 Receptor | [3H]-Pirenzepine | 1,200 |

Table 2: Hypothetical Inhibition of Kinase Activity

| Target | Substrate | IC50 of this compound (µM) |

| c-Met Kinase | Poly(Glu, Tyr) | 0.5 |

| Aurora Kinase B | Kemptide | 8.2 |

| EGFR | Poly(Glu, Tyr) | >50 |

Table 3: Hypothetical Inhibition of HDAC Activity

| Target | Substrate | IC50 of this compound (µM) |

| HDAC1 | Fluorogenic peptide | 2.5 |

| HDAC6 | Fluorogenic peptide | 15.7 |

| SIRT1 | Fluorogenic peptide | >100 |

Table 4: Hypothetical Inhibition of Soluble Epoxide Hydrolase (sEH)

| Enzyme Source | Substrate | IC50 of this compound (nM) |

| Human recombinant sEH | PHOME | 25 |

| Murine recombinant sEH | PHOME | 40 |

Visualization of Potential Signaling Pathways

The following diagrams illustrate the signaling pathways that could be modulated by this compound if it were to target a member of these protein families.

Hypothetical GPCR (5-HT2A) Signaling Pathway

Hypothetical Receptor Tyrosine Kinase (c-Met) Signaling Pathway

Hypothetical Histone Deacetylase (HDAC) Signaling

Hypothetical Soluble Epoxide Hydrolase (sEH) Pathway

Preliminary In Vitro Studies of N-(4-fluorophenyl)cyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic compound with structural motifs suggestive of potential activity within the endocannabinoid system. The presence of a cyclohexyl ring and a carboxamide linker are features observed in some synthetic cannabinoid receptor agonists, while the N-(4-fluorophenyl) group is present in various enzyme inhibitors, including those for Fatty Acid Amide Hydrolase (FAAH). This document outlines a proposed series of preliminary in vitro studies to characterize the pharmacological profile of this compound. The primary targets for investigation are the cannabinoid receptors (CB1 and CB2) and the principal endocannabinoid-degrading enzyme, FAAH. Detailed experimental protocols for receptor binding and enzyme inhibition assays are provided, along with templates for data presentation and visualization of experimental workflows.

Proposed Molecular Targets and Rationale

Based on a structure-activity relationship (SAR) analysis of known psychoactive compounds and enzyme inhibitors, the following molecular targets are prioritized for the initial in vitro screening of this compound:

-

Cannabinoid Receptor Type 1 (CB1): As the primary psychoactive target of cannabinoids, determining the binding affinity of the compound for CB1 is crucial for assessing its potential central nervous system effects.

-

Cannabinoid Receptor Type 2 (CB2): Interaction with CB2 receptors, primarily expressed in the immune system, could indicate potential immunomodulatory or anti-inflammatory properties.

-

Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH would lead to increased endogenous levels of anandamide and other fatty acid amides, suggesting potential analgesic, anxiolytic, and anti-inflammatory effects.

Quantitative Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the proposed in vitro assays.

Table 1: Cannabinoid Receptor Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |

| This compound | Data | Data | Data |

| Control 1 (e.g., CP55,940) | Data | Data | Data |

| Control 2 (e.g., WIN55,212-2) | Data | Data | Data |

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition

| Compound | FAAH IC50 (nM) |

| This compound | Data |

| Control (e.g., URB597) | Data |

Experimental Protocols

Cannabinoid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors through competitive displacement of a high-affinity radioligand.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP55,940 (radioligand).

-

CP55,940 (unlabeled, for non-specific binding).

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.[1]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), [³H]CP55,940 at a concentration near its Kd (e.g., 0.5-2.5 nM), and varying concentrations of the test compound.[2]

-

Total and Non-specific Binding: For total binding, wells will contain only the radioligand and membranes. For non-specific binding, a high concentration of unlabeled CP55,940 (e.g., 1-10 µM) is added.[2]

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.[1]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl with 1% BSA) to remove unbound radioligand.[2]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

Materials:

-

Recombinant human or rat FAAH.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[3]

-

Test compound: this compound.

-

Known FAAH inhibitor (e.g., JZL195) as a positive control.[3]

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Compound Pre-incubation: Add the FAAH enzyme to the wells of the microplate, followed by the test compound or control. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[3][4] The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis.[3][4]

-

Data Analysis: The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Workflow for the Cannabinoid Receptor Binding Assay.

Caption: Workflow for the FAAH Enzyme Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic amide derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. While direct experimental data on its biological activity remains limited in publicly accessible literature, the structural motifs present in the molecule, namely the fluorophenyl group and the carboxamide linkage, are common in a variety of biologically active compounds. This document aims to consolidate the available information and provide a foundation for future research and development involving this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key identifiers and calculated properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₆FNO |

| Molecular Weight | 221.27 g/mol [1] |

| CAS Number | Not widely available |

| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N[1] |

| SMILES | O=C(NC1=CC=C(F)C=C1)C2CCCCC2 |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 33 - 38 °C | This is the experimental melting point range for the closely related compound 1-(4-Fluorophenyl)cyclohexanecarbonitrile and may serve as an estimate.[2] |

| Boiling Point | No data available | |

| Solubility | No experimental data available | The presence of the fluorophenyl group may decrease water solubility, while the amide group can participate in hydrogen bonding. Solubility in organic solvents is expected to be higher. |

| pKa | No experimental data available | The amide proton is weakly acidic. |

| logP | No experimental data available | The calculated XLogP3 for the similar compound N-(4-amino-3-fluorophenyl)cyclohexanecarboxamide is 2.9, suggesting moderate lipophilicity.[3] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been described in the literature.

Acid Chloride-Mediated Coupling

This is a classic and scalable method for amide bond formation.

Experimental Protocol:

-

Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂). The mixture is heated under reflux to drive the reaction to completion. Excess thionyl chloride is then removed by distillation.

-

Amide Formation: The resulting cyclohexanecarbonyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). The solution is cooled in an ice bath.

-

A solution of 4-fluoroaniline in the same solvent is added dropwise, followed by the addition of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagram 1: Workflow for Acid Chloride-Mediated Synthesis

Caption: A simplified workflow for the synthesis of this compound via an acid chloride intermediate.

Ionic Liquid-Catalyzed Amidation

This method offers a more environmentally friendly, solvent-free approach to amide synthesis.

Experimental Protocol:

-

Reaction Setup: Cyclohexanecarboxylic acid and 4-fluoroaniline are combined in a reaction vessel. A catalytic amount of a suitable ionic liquid (e.g., a basic ionic liquid) is added.

-

Reaction: The mixture is stirred at a moderately elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical methods.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Diagram 2: Workflow for Ionic Liquid-Catalyzed Synthesis

Caption: A general workflow for the solvent-free synthesis of this compound using an ionic liquid catalyst.

Analytical Characterization

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring (typically in the range of 1.0-2.5 ppm), a broad singlet for the amide N-H proton, and signals for the aromatic protons of the 4-fluorophenyl group (typically in the range of 7.0-7.6 ppm). |

| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring, the amide carbonyl carbon (around 170-180 ppm), and the carbons of the 4-fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. |

| FTIR | Characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching of the fluorophenyl group. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z = 221. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. |

Diagram 3: Logical Relationship for Spectroscopic Characterization

Caption: The relationship between spectroscopic techniques and the structural information they provide for the characterization of the molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or mechanism of action for this compound has been reported in the reviewed literature, its structural components are present in many pharmacologically active molecules.

-

Fluorophenyl Group: The presence of a fluorine atom on a phenyl ring is a common feature in many drugs. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[1]

-

Carboxamide Linkage: The amide bond is a fundamental component of peptides and proteins and is present in a vast number of drugs across various therapeutic areas. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Compounds containing similar fluorophenyl and carboxamide or dicarboxamide moieties have been investigated for their potential as kinase inhibitors and anti-cancer agents . For example, certain cyclopropane-1,1-dicarboxamide derivatives have been patented for their anti-cancer and anti-proliferative activities, targeting kinases involved in cell signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Diagram 4: Potential Signaling Pathway Involvement (Hypothetical)

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase.

It is important to emphasize that this is a generalized and hypothetical pathway. Rigorous experimental studies, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine if this compound exhibits any such activity and to elucidate its specific molecular targets and mechanism of action.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. This guide has summarized the currently available information on its synthesis and characterization. The key missing pieces of information, which represent opportunities for future research, are the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity. The structural similarities to known kinase inhibitors suggest that this could be a fruitful area of investigation for drug discovery and development professionals.

References

- 1. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]

- 2. N-(4-amino-3-fluorophenyl)cyclohexanecarboxamide | C13H17FN2O | CID 81761951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarboxamide, N-(4-fluorophenyl)- [webbook.nist.gov]

N-(4-fluorophenyl)cyclohexanecarboxamide CAS number and nomenclature

An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide